molecular formula C13H16FNO3 B14295630 1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate CAS No. 112754-07-1

1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate

Cat. No.: B14295630
CAS No.: 112754-07-1
M. Wt: 253.27 g/mol
InChI Key: XKZHYZSJTGDZSR-UHFFFAOYSA-N
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Description

1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an acetamido group, a fluoro substituent, and a phenyl ring, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate typically involves multi-step organic reactions. One common method includes the acylation of 2-fluoro-1-phenylpropan-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or acetamido positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Acetamido-2-chloro-1-phenylpropan-2-yl acetate
  • 1-Acetamido-2-bromo-1-phenylpropan-2-yl acetate
  • 1-Acetamido-2-iodo-1-phenylpropan-2-yl acetate

Comparison: 1-Acetamido-2-fluoro-1-phenylpropan-2-yl acetate is unique due to the presence of the fluoro substituent, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

112754-07-1

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

(1-acetamido-2-fluoro-1-phenylpropan-2-yl) acetate

InChI

InChI=1S/C13H16FNO3/c1-9(16)15-12(11-7-5-4-6-8-11)13(3,14)18-10(2)17/h4-8,12H,1-3H3,(H,15,16)

InChI Key

XKZHYZSJTGDZSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(C)(OC(=O)C)F

Origin of Product

United States

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